molecular formula C13H20N2O2SSi B14885760 tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate

tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate

Cat. No.: B14885760
M. Wt: 296.46 g/mol
InChI Key: GCNBGLLSFGCLEQ-UHFFFAOYSA-N
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Description

tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate is a synthetic organic compound with the molecular formula C13H20N2O2SSi It features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate typically involves multiple steps. One common method starts with the commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to an N-Boc derivative. The aldehyde group of this intermediate is reduced with sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole. Introduction of a formyl group into the 4-position is done using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

Chemical Reactions Analysis

tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate undergoes various types of chemical reactions, including substitution and deprotection reactions. Common reagents used in these reactions include n-butyllithium, dimethylformamide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the deprotection of the tert-butyl carbamate group can be achieved using acidic conditions, leading to the formation of the free amine .

Scientific Research Applications

This compound has several scientific research applications. In organic synthesis, it serves as a precursor to biologically active natural products. It is also used in the development of new pharmaceuticals due to its potential biological activities. The thiazole ring in the compound is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Mechanism of Action

The mechanism of action of tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can undergo electrophilic and nucleophilic substitutions, which are crucial for its biological activities. The compound’s ability to form hydrogen bonds and interact with macromolecules enhances its effectiveness in various applications .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (4-((trimethylsilyl)ethynyl)thiazol-2-yl)carbamate include tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate and tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate. These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the thiazole ring and the tert-butyl carbamate group in this compound contributes to its distinct properties and applications .

Properties

Molecular Formula

C13H20N2O2SSi

Molecular Weight

296.46 g/mol

IUPAC Name

tert-butyl N-[4-(2-trimethylsilylethynyl)-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C13H20N2O2SSi/c1-13(2,3)17-12(16)15-11-14-10(9-18-11)7-8-19(4,5)6/h9H,1-6H3,(H,14,15,16)

InChI Key

GCNBGLLSFGCLEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C#C[Si](C)(C)C

Origin of Product

United States

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